3'-Trifluoromethyl-2-methylvaleranilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 3'-Trifluoromethyl-2-methylvaleranilide, is not directly mentioned in the provided papers. However, the papers do discuss related trifluoromethylated compounds and their properties, which can provide insights into the behavior of similar compounds like 3'-Trifluoromethyl-2-methylvaleranilide. For instance, trifluoromethylated benzanilides have been synthesized and studied for their crystal and molecular structures, highlighting the role of weak intermolecular interactions involving organic fluorine .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a topic of interest in the field of organic chemistry. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes involves the reaction of tetraphenyltetrasilanes with trifluoromethanesulfonic acid, demonstrating a method to introduce trifluoromethyl groups into a molecule . Similarly, methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate has been used as a trifluoromethylating agent for various organic halides, indicating a potential route for the synthesis of trifluoromethylated compounds .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is significantly influenced by the presence of the trifluoromethyl group. For instance, the gas phase structure of methyl trifluoromethanesulfonate has been studied, revealing a gauche conformation between the methyl and trifluoromethyl groups . This suggests that the trifluoromethyl group can impact the overall conformation of a molecule, which may be relevant to the structure of 3'-Trifluoromethyl-2-methylvaleranilide.

Chemical Reactions Analysis

Trifluoromethylated compounds participate in various chemical reactions due to their unique properties. The paper on tris(pentafluorophenyl)borane discusses its role as a catalyst in reactions such as hydrometallation, alkylations, and aldol-type reactions . Although not directly related to 3'-Trifluoromethyl-2-methylvaleranilide, this illustrates the reactivity of compounds containing fluorinated groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are often characterized by their intermolecular interactions. The study on trifluoromethylated benzanilides shows that the presence of a trifluoromethyl group affects the molecule's conformational flexibility and crystal packing, due to various intermolecular interactions such as hydrogen bonding and the "fluorous effect" . These findings are crucial for understanding the behavior of trifluoromethylated compounds in different states.

Scientific Research Applications

-

Scientific Field: Chemistry

- Application : Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .

- Methods : An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions . The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .

- Results : The theoretical results were found to be helpful for interpreting experimental observations such as the relative reaction efficiency of different trifluoromethylation reagents .

-

Scientific Field: Photoredox Catalysis

- Application : The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds, while accompanying by the development of new methodologies for trifluoromethylation .

- Methods : Recently, the radical trifluoromethylation by photoredox catalysis has emerged . This involves the generation of the trifluoromethyl radical based on photoredox processes .

- Results : Photoredox catalysis with the well-known ruthenium (II) polypyridine complexes and the relevant iridium (III) cyclometalated derivatives has been regarded as a powerful redox tool for synthetic chemistry .

Safety And Hazards

Future Directions

properties

IUPAC Name |

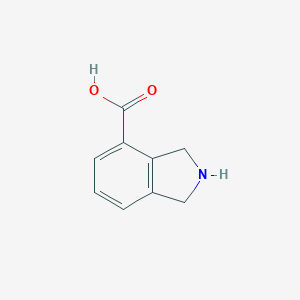

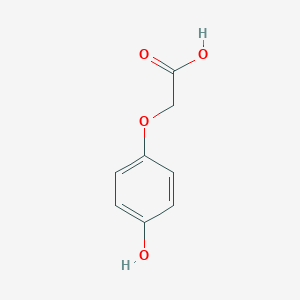

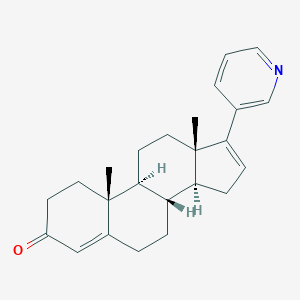

2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c1-3-5-9(2)12(18)17-11-7-4-6-10(8-11)13(14,15)16/h4,6-9H,3,5H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSKDVJCJDLPLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Trifluoromethyl-2-methylvaleranilide | |

CAS RN |

1939-26-0 |

Source

|

| Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.